3-[(2,4-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide
Overview
Description
3-[(2,4-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H12Cl2N2O4S and its molecular weight is 423.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Derivatives and Functional Studies
The compound is studied in the context of functional derivatives of thiophene. Researchers like Shvedov et al. (1973) explored the nitration of similar thiophene derivatives, providing insights into the chemical behavior and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Shvedov et al., 1973).
2. Mass Spectrometry and Structural Analysis
In the realm of organic mass spectrometry, studies like those by Ceraul et al. (1995) have shown the formation of specific radical ions from N-arylthiophenecarboxamides, which is relevant for understanding the mass spectral behavior of compounds like 3-[(2,4-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide. This has implications in analytical chemistry for the identification and analysis of similar compounds (Ceraul et al., 1995).
3. Synthesis and Structural Properties
Research on the synthesis of substituted benzo[b]thiophenes, like the work by Pié and Marnett (1988), is relevant to understanding the synthesis pathways and structural properties of this compound. Such studies contribute to the development of new synthetic methods and the discovery of novel properties of thiophene derivatives (Pié & Marnett, 1988).
4. Biological Activity and Cytotoxicity Studies
Research by Pandey et al. (2019) on the synthesis and in vitro cytotoxicity studies of N-thiophenoyl-N′-substituted phenyl thiocarbamide derivatives, including compounds structurally related to this compound, provides valuable insights into the biological activities and potential therapeutic applications of these compounds (Pandey et al., 2019).
5. Antibacterial and Antifungal Activities
The study by Vasu et al. (2005) on biologically active thiophene-3-carboxamide derivatives, which are structurally similar to the compound , highlights the antibacterial and antifungal activities of these compounds. This is significant for the development of new antimicrobial agents (Vasu et al., 2005).
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4S/c19-12-2-1-11(15(20)9-12)10-26-16-7-8-27-17(16)18(23)21-13-3-5-14(6-4-13)22(24)25/h1-9H,10H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAKZGYOFPUAJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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